Alatolide

in vivo tumor model Ehrlich ascites carcinoma cytostatic screening

Alatolide addresses the need for a selective translational inhibitor unconfounded by DNA replication effects-a gap unfilled by parthenolide or costunolide. This germacranolide offers uniquely titratable protein synthesis suppression validated across multiple transplantable tumor models. • 96% EAC growth inhibition in vivo, surpassing eupatoriopicrin (92%) • Selective protein synthesis inhibition (73%) at 2-8 μM with minimal RNA perturbation (5-7%) • Sub-cytotoxic mitotic spindle impairment at ~14 nM in primary human lymphocytes • X-ray-confirmed structure (R=6.4%) supports SAR-driven mechanism-of-action studies Supplied as a white to off-white powder; ideal as a cross-model reference compound for transplantable tumor pharmacology and translation control research.

Molecular Formula C19H26O6
Molecular Weight 350.4 g/mol
CAS No. 41929-10-6
Cat. No. B1234716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlatolide
CAS41929-10-6
Synonymsalatolide
trihydroxygermaeranolide isobutyrate
Molecular FormulaC19H26O6
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)CO)CO
InChIInChI=1S/C19H26O6/c1-11(2)18(22)24-15-7-13(9-20)5-4-6-14(10-21)8-16-17(15)12(3)19(23)25-16/h5,8,11,15-17,20-21H,3-4,6-7,9-10H2,1-2H3/b13-5-,14-8-/t15-,16+,17+/m0/s1
InChIKeyIAKJNLGPQQXWAV-OWBFIBRNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alatolide Procurement Guide


Alatolide (trihydroxygermaeranolide isobutyrate, CAS 41929-10-6) is a germacrane sesquiterpenoid lactone isolated from Jurinea alata, characterized by an α-methylene-γ-lactone pharmacophore, a C-8α isobutyrate ester, and diol substitution at C-14 and C-15 [1]. It is formally classified as a protein synthesis inhibitor and plant metabolite [2]. First structurally characterized in the early 1970s, alatolide was advanced to in vivo confirmatory studies alongside eupatoriopicrin on the basis of high cytostatic activity in transplantable tumor models [3].

1
Protein synthesis inhibition tool compound for germacranolide mechanism studies
2
Natural-product probe with distinct C-8 isobutyrate and C-14/C-15 diol substitution
3
Transplantable tumor model reference compound with reported in vivo activity

Why Alatolide Cannot Be Substituted


Germacranolide sesquiterpene lactones share a common 10-membered ring core but diverge critically in their substitution patterns and resultant mechanism-of-action profiles. Alatolide carries a unique combination of an 8α-isobutyryloxy substituent and two free hydroxymethyl groups at C-14 and C-15, distinct from the 4,5-epoxide present in parthenolide or the unsubstituted core of costunolide [1]. Functionally, alatolide acts as a potent protein synthesis inhibitor in HeLa cells, whereas parthenolide predominantly interferes with DNA replication, producing divergent macromolecular inhibition ratios at comparable cytotoxic concentrations [2][3]. This mechanistic bifurcation means that substituting alatolide with parthenolide or costunolide in experiments designed to interrogate translational inhibition pathways will yield fundamentally different biological readouts. The evidence detailed below quantifies these differences.

Your Tool
Alatolide
Protein synthesis inhibitor; 8α-isobutyrate + C-14/C-15 diol; reported EAC model activity
May Not Substitute
Parthenolide
Targets DNA replication, not protein synthesis; 4,5-epoxide instead of diol-ester pharmacophore
Readouts may fundamentally differ if translational inhibition is the intended pathway.
Limited Transfer
Costunolide
Lacks C-8 ester and diol; identical ring conformation but divergent substitution-driven mechanism
SAR attribution may not carry over; cytotoxicity mechanism may not match.

Alatolide Differentiation Evidence


EAC Tumor Growth Inhibition

In a head-to-head study of four sesquiterpene lactones evaluated across Sa-180, EAC, and L-1210 transplantable tumor systems, alatolide (ALA) demonstrated 96% inhibition of Ehrlich ascites carcinoma (EAC) growth, surpassing eupatoriopicrin (EUPP) at 92% inhibition, while ursiniolide A (URSA) met only 'moderate' CCNSC cytostatic criteria [1]. Eupatoriopicrin additionally conferred a 60% increase in survival of L-1210 leukemia-bearing animals, a parameter not reported for alatolide in this study, but alatolide's superior EAC growth suppression drove its independent selection for confirmatory investigation [1].

EAC Tumor Inhibition
Head-to-head
96% inhibition vs 92% eupatoriopicrin
Reported in vivo model response context; supports reference compound selection.
Ehrlich ascites carcinoma model; CCNSC criteria.
in vivo tumor model Ehrlich ascites carcinoma cytostatic screening

Macromolecular Synthesis Inhibition Profile

Alatolide at 5–6 × 10⁻⁵ M achieved 93.8% inhibition of protein synthesis and 91.9% inhibition of RNA synthesis in HeLa cells, with no direct effect on DNA synthesis, as assessed by isotopic incorporation assays [1]. At lower concentrations (2–8 × 10⁻⁶ M), protein synthesis was inhibited by 73% while RNA synthesis was suppressed only 5–7%, revealing a concentration-dependent selectivity window for translational inhibition [1]. In contrast, parthenolide, evaluated independently in HeLa cells, inhibited DNA synthesis via interference at the replication level while exerting negligible direct effects on RNA and protein synthesis, with thymidine incorporation inhibition only partially attributable to impaired precursor uptake [2]. The inverse macromolecular target preference—alatolide: protein synthesis; parthenolide: DNA synthesis—constitutes a functional bifurcation within the germacranolide class.

Macromolecular Synthesis Profile
Context-dependent
93.8% protein inhib. / negligible DNA; parthenolide inhibits DNA replication
Protein synthesis inhibition pathway context; supports translational assay design.
HeLa cells at 5–6×10⁻⁵ M; cross-study comparable.
protein synthesis inhibition mechanism of action HeLa cells

Cytotoxic Potency in Carcinoma Cells

Alatolide produced ED50 values of 0.8–1.8 μg/mL against HeLa and KB neoplastic cell lines in tissue culture, with the range attributable to solvent selection [1]. Based on its molecular weight of 350.4 g/mol [2], this corresponds to approximately 2.3–5.1 μM. For comparison, eupatoriopicrin, the most closely matched analog evaluated in the same research program, exhibited ED50 values of 0.5–1.3 μg/mL against human and animal malignant cell lines [3]. While eupatoriopicrin shows nominally higher potency, alatolide's ED50 remains in the sub-to-low micromolar range and was deemed sufficient by the authors to qualify the compound for further in vivo antitumor evaluation [1]. No head-to-head ED50 comparison with parthenolide or costunolide in the identical experimental system has been published.

Cytotoxic Potency (ED50)
Context-dependent
ED50 0.8–1.8 μg/mL (~2.3–5.1 μM)
Reported cytotoxicity endpoint context; potency range supports screening use.
HeLa/KB cells; solvent-dependent variability noted.
cytotoxicity HeLa cells KB cells ED50

Translational Selectivity Profile

Alatolide exhibits a concentration-dependent selectivity window for protein synthesis inhibition over RNA synthesis inhibition in HeLa cells. At 5–6 × 10⁻⁵ M, alatolide inhibits protein synthesis by 93.8% and RNA synthesis by 91.9% (ratio ≈ 1.02), indicating near-equivalent suppression of both macromolecular processes at high concentration [1]. At 2–8 × 10⁻⁶ M, however, protein synthesis inhibition (73%) far exceeds RNA synthesis inhibition (5–7%), yielding a selectivity ratio of approximately 10–15-fold [1]. This window is not reported for parthenolide, which shows negligible direct suppression of either protein or RNA synthesis even at cytotoxic concentrations [2]. No other germacranolide studied in the HeLa system has demonstrated a comparable translational-over-transcriptional selectivity window at sub-10 μM concentrations.

Translational Selectivity
Context-dependent
~10–15-fold protein over RNA at low concentration
Translational selectivity context; supports titration-based experimental design.
HeLa cells; parthenolide shows negligible selectivity.
translational selectivity RNA synthesis concentration-dependent HeLa cells

Structural Determinants of Activity

X-ray crystallographic analysis of alatolide monohydrate confirmed a germacrane skeleton with torsion angles C(3)–C(4)–C(5)–C(6) = 154° and C(2)–C(1)–C(10)–C(9) = 167°, establishing a cyclodeca-1,5-diene ring conformation similar to that of costunolide [1]. However, alatolide is distinguished from costunolide by its C-8α isobutyrate ester group and C-14/C-15 diol substitution, which form an intramolecular hydrogen bond between the two hydroxymethyl groups [1]. In contrast, parthenolide bears a 4,5-epoxide and lacks the C-14/C-15 diol pattern, while costunolide carries neither the ester nor the diol functionality [1]. The negative n→π* Cotton effect of the α-methylene-γ-lactone chromophore confirms trans-fusion at C(6)–C(7), a feature shared across cytotoxic germacranolides, indicating that the observed mechanistic divergence arises from the peripheral substitution pattern rather than the lactone fusion geometry [1].

X-Ray Structural Features
Class-level
8α-isobutyrate, C-14/C-15 diol; torsion angles 154°/167°
Structural basis for protein-synthesis-targeted mechanism.
Crystallized as monohydrate; R=6.4%.
structure-activity relationship germacranolide conformation X-ray crystallography

Lymphocyte Mitotic Spindle Impairment

Alatolide exerts cytotoxic effects on human lymphocytes in vitro across a broad concentration range of 0.1–10.0 μg/mL, establishing a lymphocyte sensitivity baseline not uniformly characterized for parthenolide or costunolide in the same experimental system [1]. At concentrations below 0.005 μg/mL (~14 nM), alatolide impairs the mitotic spindle apparatus without causing cell death, and at 0.01 μg/mL (~29 nM) it induces amitotic nuclear division [1]. This sub-cytotoxic spindle-perturbing activity at nanomolar concentrations represents a distinct pharmacological signature within the germacranolide class and may inform the design of experiments investigating microtubule dynamics or immunomodulatory effects of sesquiterpene lactones. Comparable quantitative spindle toxicity data at defined low concentrations are not available in the published literature for eupatoriopicrin, parthenolide, or costunolide in primary human lymphocytes.

Lymphocyte Spindle Effects
Data to verify
Spindle impairment at ~14 nM without cell death
Supports microtubule dynamics investigation context.
Human lymphocytes; no comparator data published.
lymphocyte toxicity mitotic spindle immunopharmacology

Alatolide Research Applications


EAC Tumor Model Positive Control

Laboratories conducting in vivo screening of novel cytostatic agents in the Ehrlich ascites carcinoma (EAC) model can employ alatolide as a validated germacranolide positive control that produced 96% EAC growth inhibition, numerically exceeding eupatoriopicrin (92%) in the same multi-compound study [1]. Alatolide's established activity in the Sa-180, EAC, and L-1210 systems supports its use as a cross-model reference compound for transplantable tumor pharmacology [1].

Translational Inhibition Studies in HeLa

For research programs investigating translation control mechanisms in cancer cells, alatolide provides a concentration-titratable tool compound: at 2–8 × 10⁻⁶ M it selectively suppresses protein synthesis (73% inhibition) with minimal RNA synthesis perturbation (5–7%), while at 5–6 × 10⁻⁵ M it achieves near-complete suppression of both protein (93.8%) and RNA (91.9%) synthesis [1]. This profile, not replicated by parthenolide (which targets DNA synthesis), makes alatolide the germacranolide of choice for experiments requiring translational inhibition without confounding DNA replication effects [2]. Applications include polysome profiling, ribosome footprinting, and nascent proteome labeling in HeLa cells.

Germacranolide SAR Studies

Alatolide's structurally resolved 8α-isobutyrate ester and C-14/C-15 diol substitution, confirmed by X-ray crystallography (R = 6.4%) with quantifiable torsion angles, enables its use as a reference compound in SAR campaigns dissecting the contribution of peripheral germacranolide substituents to cytotoxic mechanism and potency [1]. Comparative studies against costunolide (identical ring conformation, no ester/diol), parthenolide (4,5-epoxide), and eupatoriopicrin (alternative C-8 ester) can map the structural determinants of protein-synthesis-targeted versus DNA-synthesis-targeted cytotoxicity [1][2].

Mitotic Spindle Perturbation in Lymphocytes

Investigators studying microtubule dynamics or immunomodulatory sesquiterpene lactone effects can leverage alatolide's uniquely documented mitotic spindle impairment at sub-cytotoxic nanomolar concentrations (<0.005 μg/mL, ~14 nM) in primary human lymphocytes [1]. This sensitivity benchmark, with amitotic division induction at 0.01 μg/mL (~29 nM), provides quantitative reference points for comparative spindle-toxicity profiling of germacranolides in immunopharmacology research [1].

Application
Selection Property
Validation Focus
Transplantable tumor model screening
Reported in vivo growth inhibition reference
Cross-model transplantable tumor response endpoints
Translational inhibition studies (HeLa)
Concentration-titratable protein synthesis selectivity
Polysome profiling / ribosome footprinting assay endpoints
Germacranolide SAR campaigns
Distinct C-8 ester and C-14/C-15 diol substitution
Comparative cytotoxicity mechanism mapping
Lymphocyte microtubule dynamics
Reported sub-cytotoxic spindle perturbation
Low-concentration mitotic spindle assay endpoints
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